

A Comparative Guide to the NMR Characterization of Substituted Phenylboronic Acids

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Compound of Interest

Compound Name: *4-Methyl-3-nitrophenylboronic acid*

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for substituted phenylboronic acids, focusing on compounds structurally related to **4-Methyl-3-nitrophenylboronic acid**. While experimental spectra for **4-Methyl-3-nitrophenylboronic acid** are not readily available in the public domain, this guide utilizes data from closely related analogs, namely 4-methylphenylboronic acid and 3-nitrophenylboronic acid, to provide valuable insights into the expected spectral features and the influence of substituents on chemical shifts.

Introduction to NMR Characterization of Phenylboronic Acids

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted phenylboronic acids, ^1H and ^{13}C NMR provide critical information regarding the substitution pattern on the aromatic ring and the electronic environment of the carbon and hydrogen atoms. The chemical shifts (δ) are particularly sensitive to the electron-donating or electron-withdrawing nature of the substituents.

Comparative NMR Data

The following tables summarize the reported ^1H and ^{13}C NMR data for 4-methylphenylboronic acid and 3-nitrophenylboronic acid. These compounds serve as valuable benchmarks for predicting the spectral characteristics of **4-Methyl-3-nitrophenylboronic acid**. The data is presented for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d_6), a common solvent for these compounds.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Aromatic Protons (δ , ppm)	Methyl Protons (δ , ppm)	B(OH)_2 Protons (δ , ppm)
4-Methylphenylboronic acid	7.71 (d, 2H), 7.18 (d, 2H)	2.31 (s, 3H)	7.94 (s, 2H)
3-Nitrophenylboronic acid	8.42 (s, 1H), 8.16 (d, 1H), 8.09 (d, 1H), 7.63 (t, 1H)	-	8.35 (s, 2H)

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Aromatic Carbons (δ , ppm)	Methyl Carbon (δ , ppm)
4-Methylphenylboronic acid	142.1, 135.0, 128.8	21.1
3-Nitrophenylboronic acid	147.8, 135.2, 132.5, 127.8, 121.9	-

Note: The carbon atom attached to the boron is often not observed or appears as a broad signal due to quadrupolar relaxation.

Predicted NMR Characterization of **4-Methyl-3-nitrophenylboronic acid**

Based on the data from the comparative compounds, the expected NMR spectra for **4-Methyl-3-nitrophenylboronic acid** would exhibit the following features:

- ^1H NMR: The aromatic region would likely show three distinct signals, a singlet and two doublets, reflecting the 1,2,4-trisubstitution pattern. The methyl group would appear as a singlet, likely deshielded compared to 4-methylphenylboronic acid due to the adjacent nitro group. The boronic acid protons would be observed as a broad singlet.
- ^{13}C NMR: The aromatic region would display six signals, with the carbon bearing the nitro group being significantly deshielded. The methyl carbon signal would also be present.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of phenylboronic acids is outlined below.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the phenylboronic acid derivative for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[\[1\]](#)[\[2\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[1\]](#)
- Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
- Cap the NMR tube securely.[\[2\]](#)

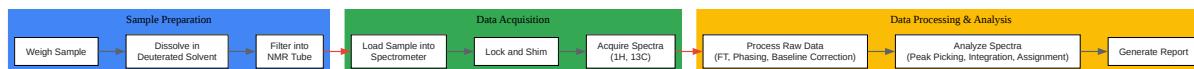
2. NMR Data Acquisition:

- The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- The spectrometer is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For ^1H NMR, a standard pulse sequence is used.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
- The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of a substituted phenylboronic acid.



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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

This guide provides a framework for understanding and predicting the NMR spectral characteristics of **4-Methyl-3-nitrophenylboronic acid** by comparing it with structurally similar compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this class of molecules, which is crucial for accurate structural verification and further research in drug development and materials science.

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References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. sites.bu.edu [sites.bu.edu]
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